油酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

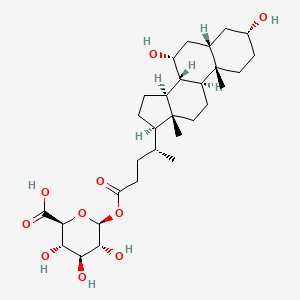

Butyl oleanolate is a triterpenoid compound that is extracted from the leaves of the Olea europaea L. plant. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of butyl oleanolate in scientific research.

科学研究应用

抗氧化活性:油酸的母体化合物齐墩果酸因其抗氧化活性而受到研究。它作为自由基清除剂,可以增强细胞中的抗氧化防御。这种活性是通过刺激关键的抗氧化酶和 Nrf2 和 MAP 激酶等途径介导的 (Wang 等,2010)。

抑制破骨细胞形成的活性:与油酸丁酯密切相关的新的齐墩果酸苷已被分离出来,并发现可以抑制破骨细胞样多核细胞的形成,而破骨细胞样多核细胞参与骨吸收 (Li 等,2005)。

在药物递送系统中的应用:与油酸丁酯相关的油酸基杂脂已被合成,并用于难溶性药物的自微乳化药物递送系统中 (Kalhapure 和 Akamanchi,2012)。

生物柴油生产:与油酸丁酯密切相关的油酸和丁醇的酶促酯化显示出生物柴油生产的潜力。这一过程已在微反应器中得到优化,为生物燃料生产提供了一条有希望的途径 (Hommes 等,2019)。

从原油生产酯:已经开发了使用高油酸葵花籽原油的丁酯生产酶促工艺,证明了 Novozym 435 等酶在生产油酸丁酯等酯中的效用 (Séverac 等,2011)。

齐墩果酸的生物活性:母体化合物齐墩果酸具有广泛的生物活性,包括对血脂异常、糖尿病和代谢综合征的潜在影响。这些活性与其抗炎、保肝、胃保护和抗动脉粥样硬化作用有关 (Castellano 等,2022)。

作用机制

安全和危害

Butyl oleanolate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . It is also advised to avoid letting the chemical enter drains and to prevent further spillage or leakage .

属性

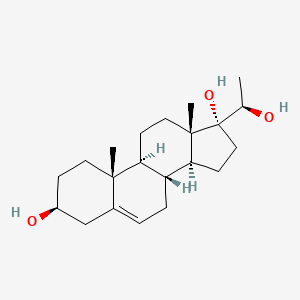

IUPAC Name |

butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTIXNKVTDPSHZ-AVVVTVBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl oleanolate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。